molecular formula C24H25ClN2O7 B1674972 LMP-744 hydrochloride CAS No. 308246-57-3

LMP-744 hydrochloride

Cat. No.: B1674972
CAS No.: 308246-57-3
M. Wt: 488.9 g/mol
InChI Key: POXWLZDVWCKKEX-UHFFFAOYSA-N
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Description

LMP744 Hydrochloride, also known as MJ-III-65 and NSC-706744, is a novel non-camptothecin topoisomerase I inhibitor. It is part of the indenoisoquinoline class of compounds, which have been developed to overcome the limitations of traditional topoisomerase inhibitors like irinotecan and topotecan. These limitations include chemical instability, drug efflux substrates, short half-life, and dose-limiting toxicities .

Preparation Methods

Synthetic Routes and Reaction Conditions: LMP744 Hydrochloride is synthesized through a series of chemical reactions involving the formation of indenoisoquinoline structures. The exact synthetic route and reaction conditions are proprietary and detailed information is typically available in specialized chemical synthesis literature .

Industrial Production Methods: Industrial production of LMP744 Hydrochloride involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is typically produced as a powder and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: LMP744 Hydrochloride primarily undergoes reactions typical of DNA intercalators and topoisomerase inhibitors. These include:

Common Reagents and Conditions:

Major Products: The major products formed from the reactions involving LMP744 Hydrochloride are DNA cleavage complexes and other DNA adducts that result from its intercalation and inhibition of topoisomerase I .

Scientific Research Applications

LMP744 Hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

LMP744 Hydrochloride exerts its effects by intercalating into DNA and inhibiting topoisomerase I. This leads to the formation of persistent DNA cleavage complexes, causing DNA double-strand breaks that need to be repaired by homologous recombination. The compound is particularly effective in cells deficient in homologous recombination repair, such as those with BRCA1, BRCA2, or PALB2 deficiencies . Additionally, LMP744 Hydrochloride has been shown to target the DNA G-quadruplex formed in the c-Myc promoter, leading to downregulation of MYC expression .

Properties

IUPAC Name

20-[3-(2-hydroxyethylamino)propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O7.ClH/c1-30-17-8-13-16(11-18(17)31-2)24(29)26(6-3-4-25-5-7-27)22-14-9-19-20(33-12-32-19)10-15(14)23(28)21(13)22;/h8-11,25,27H,3-7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXWLZDVWCKKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCNCCO)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327953
Record name NSC706744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308246-57-3
Record name LMP-744 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308246573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC706744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LMP-744 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/230KX4E61B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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